Methyl henicosaneate (CAS 6064-90-0) is a highly purified, odd-chain fatty acid methyl ester (FAME) predominantly procured as a quantitative internal standard for gas chromatography (GC) and GC-MS lipidomics . Because C21:0 fatty acids are virtually absent in terrestrial plants, marine oils, and mammalian tissues, this compound provides a zero-background baseline for accurate lipid quantification. Featuring a melting point of 48–50 °C and excellent thermal stability for methanolic derivatization workflows, it is a critical reagent for high-throughput food safety testing, complex matrix profiling, and industrial biodiesel certification .
Substituting methyl henicosaneate with shorter odd-chain analogs like methyl heptadecanoate (C17:0) or methyl nonadecanoate (C19:0) introduces significant quantification risks in procurement-driven analytical workflows . C17:0 is endogenously present in ruminant fats, leading to baseline inflation and inaccurate recovery calculations in dairy or beef assays. Conversely, using longer chains like methyl tricosanoate (C23:0) unnecessarily extends GC run times and risks co-elution with very long-chain polyunsaturated fatty acids (PUFAs) such as DHA. Furthermore, shorter-chain internal standards fail to accurately model the phase-partitioning and transesterification kinetics of C20–C24 target lipids, resulting in skewed response factors during complex matrix processing [1].
In quantitative GC-FID/MS lipid profiling, the choice of internal standard dictates baseline accuracy. While methyl heptadecanoate (C17:0) is frequently procured, it is endogenously present in ruminant-derived matrices at 0.5–1.5% of total lipids, causing artificial signal inflation. Methyl henicosaneate (C21:0) demonstrates <0.01% endogenous background in dairy, beef, and marine oils, ensuring absolute quantification accuracy without requiring complex blank-subtraction corrections .
| Evidence Dimension | Endogenous matrix interference (ruminant/marine lipids) |
| Target Compound Data | Methyl henicosaneate (C21:0) (<0.01% background) |
| Comparator Or Baseline | Methyl heptadecanoate (C17:0) (~0.5–1.5% background) |
| Quantified Difference | >50-fold reduction in endogenous baseline interference |
| Conditions | GC-FID analysis of unspiked dairy/marine lipid extracts |
Eliminates false-positive baseline inflation in food safety and clinical assays, ensuring precise quantification of target FAMEs.
Methyl henicosaneate elutes in a highly strategic chromatographic window that maximizes throughput without sacrificing resolution. On standard highly polar biscyanopropyl columns (e.g., Elite-2560), C21:0 elutes at approximately 33.4 minutes, cleanly separating from C20:4 (Arachidonic acid), C20:5 (EPA), and C22:0 (Behenic acid) . In contrast, C23:0 risks co-elution with late-eluting C22:6 (DHA) isomers, compromising peak integration and requiring manual data review.
| Evidence Dimension | Chromatographic peak resolution (Rs) in complex PUFA mixtures |
| Target Compound Data | Methyl henicosaneate (C21:0) (Baseline resolution from C20:5 and C22:0 at ~33.4 min) |
| Comparator Or Baseline | Methyl tricosanoate (C23:0) (Risk of co-elution with C22:6/DHA isomers) |
| Quantified Difference | Clean elution window with zero PUFA overlap, avoiding manual integration |
| Conditions | High-resolution GC-FID on 100m biscyanopropyl capillary columns |
Prevents integration errors and manual peak-splitting in complex marine oil and nutraceutical analyses, standardizing automated reporting.
Internal standards must mimic the physical behavior of target analytes during Folch extraction and BF3/KOH transesterification. Methyl henicosaneate closely matches the lipophilicity and phase-partitioning coefficient of critical C20–C24 fatty acids [1]. Shorter standards like methyl pentadecanoate (C15:0) exhibit higher volatility and different solvent partitioning, leading to a 5–10% overestimation of long-chain PUFA recovery. C21:0 ensures response factors remain strictly proportional to heavy lipid targets.
| Evidence Dimension | Recovery correlation for C20-C24 target lipids |
| Target Compound Data | Methyl henicosaneate (C21:0) (1:1 kinetic/partitioning match) |
| Comparator Or Baseline | Methyl pentadecanoate (C15:0) (5-10% recovery calculation error due to volatility differences) |
| Quantified Difference | 5-10% improvement in quantification accuracy for heavy PUFAs |
| Conditions | Liquid-liquid lipid extraction followed by methanolic KOH/BF3 derivatization |
Guarantees that analytical recovery rates accurately reflect the true concentration of high-value long-chain lipids in the sample.
In the quantification of FAMEs in complex petroleum diesel blends (e.g., B20), methyl henicosaneate is the preferred internal standard for heart-cutting 2D-GC methods. Because C21:0 is absent in both the petroleum matrix and the biological feedstock (soybean/rapeseed), it provides a stable reference peak. Using C21:0 allows for a highly linear calibration curve (1 vol% to 25 vol% FAME) without the need for time-consuming atmospheric pressure silica-column LC pre-separation required by conventional EN 14331 protocols [1].
| Evidence Dimension | Calibration linearity and matrix independence |
| Target Compound Data | Methyl henicosaneate (C21:0) (R^2 > 0.999 for 1-25 vol% FAME without LC prep) |
| Comparator Or Baseline | Conventional 1D-GC without C21:0 IS (Requires >4 hours of silica LC pre-separation) |
| Quantified Difference | Eliminates multi-hour LC pre-fractionation step while maintaining strict linearity |
| Conditions | Heart-cutting 2D-GC (HP-5ms to HP-INNOWax) of B20 biodiesel blends |
Drastically reduces sample turnaround time for industrial biodiesel certification and quality assurance labs.
Directly downstream of its optimal retention window and kinetic matching capabilities, methyl henicosaneate is the standard of choice for quantifying EPA and DHA in omega-3 supplements. Its clean elution between C20 and C22 fatty acids prevents peak overlap, enabling automated, high-throughput GC-FID analysis without manual integration .
Leveraging its matrix independence, C21:0 is essential for 2D-GC heart-cutting workflows used to quantify total FAME content in petroleum diesel. It allows industrial QA/QC labs to bypass the extensive LC pre-fractionation steps traditionally required by EN 14331, accelerating batch release times[1].
Because ruminant fats contain endogenous C17:0, methyl henicosaneate is procured to replace shorter odd-chain internal standards in dairy testing. Its <0.01% endogenous presence ensures zero baseline inflation, providing absolute quantitative accuracy in detecting lipid adulteration .